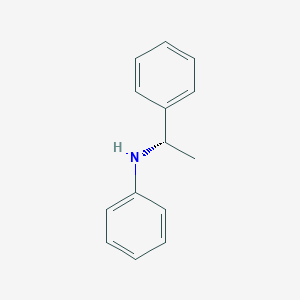
(S)-N-(1-Phenylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1-Phenylethyl)aniline is an organic compound characterized by its chiral center and two phenyl groups attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(1-Phenylethyl)aniline typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of N-benzylidene-1-phenylethanamine using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-(1-Phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-benzylidene-1-phenylethanamine.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-N-(1-Phenylethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric catalysis and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Wirkmechanismus
The mechanism of action of (S)-N-(1-Phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to modulation of biological pathways. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
®-1,N-Diphenylethanamine: The enantiomer of (S)-N-(1-Phenylethyl)aniline with different biological activity.
N-Benzylidene-1-phenylethanamine: A precursor in the synthesis of this compound.
1,2-Diphenylethane: A structurally similar compound lacking the amine group.
Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its biological activity and applications in asymmetric synthesis. Its ability to interact selectively with biological targets makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
N-[(1S)-1-phenylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUERBKSXAYWVGE-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














